molecular formula C19H27ClN4O6 B1669847 Dazopride fumarate CAS No. 81957-25-7

Dazopride fumarate

Cat. No.: B1669847
CAS No.: 81957-25-7
M. Wt: 442.9 g/mol
InChI Key: IGGKTAIAQUIFKQ-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dazopride fumarate involves several steps, starting with the preparation of the benzamide coreThe final step involves the formation of the fumarate salt by reacting dazopride with fumaric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Dazopride fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Mechanism of Action

Dazopride fumarate exerts its effects by acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual action helps in enhancing gastric motility and reducing emesis. The compound binds to the 5-HT3 receptors, blocking the action of serotonin, which is responsible for inducing vomiting. Simultaneously, it activates the 5-HT4 receptors, promoting gastrointestinal motility and facilitating gastric emptying .

Comparison with Similar Compounds

Comparison: Dazopride fumarate is unique due to its dual action on both 5-HT3 and 5-HT4 receptors, which provides a combined effect of reducing emesis and enhancing gastric motility. This dual mechanism makes it more effective in certain clinical scenarios compared to other similar compounds that may only target one receptor type .

Properties

CAS No.

81957-25-7

Molecular Formula

C19H27ClN4O6

Molecular Weight

442.9 g/mol

IUPAC Name

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H23ClN4O2.C4H4O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IGGKTAIAQUIFKQ-WLHGVMLRSA-N

Isomeric SMILES

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=C/C(=O)O)\C(=O)O

SMILES

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

81957-25-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide
dazopride
dazopride fumarate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dazopride fumarate
Reactant of Route 2
Dazopride fumarate
Reactant of Route 3
Dazopride fumarate
Reactant of Route 4
Dazopride fumarate
Reactant of Route 5
Dazopride fumarate
Reactant of Route 6
Dazopride fumarate

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